molecular formula C20H17N3S B15078529 N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15078529
M. Wt: 331.4 g/mol
InChI Key: BHSKRCFQHODEQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the formation of the thienopyrimidine core followed by the introduction of the phenyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylphenylamine with a thienopyrimidine precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique thienopyrimidine core, which imparts distinct biological activities.

Properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N3S/c1-13-8-9-16(10-14(13)2)23-19-18-17(15-6-4-3-5-7-15)11-24-20(18)22-12-21-19/h3-12H,1-2H3,(H,21,22,23)

InChI Key

BHSKRCFQHODEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C

Origin of Product

United States

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